molecular formula C5H2BrClN2O2 B1267106 2-Bromo-5-chloro-3-nitropyridine CAS No. 75806-86-9

2-Bromo-5-chloro-3-nitropyridine

Cat. No.: B1267106
CAS No.: 75806-86-9
M. Wt: 237.44 g/mol
InChI Key: VFMIDVIAQMFGGP-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-nitropyridine is an organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-nitropyridine typically involves the nitration of 2-bromo-5-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . The reaction is exothermic and requires careful temperature control.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted pyridines with various functional groups replacing the bromine or chlorine atoms.

    Reduction Reactions: 2-Bromo-5-chloro-3-aminopyridine.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-nitropyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

2-Bromo-5-chloro-3-nitropyridine can be compared with other halogenated nitropyridines, such as:

The uniqueness of this compound lies in the combination of bromine, chlorine, and nitro groups, which provides a unique reactivity profile and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-5-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMIDVIAQMFGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299773
Record name 2-Bromo-5-chloro-3-nitropyridine
Source EPA DSSTox
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Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75806-86-9
Record name 75806-86-9
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Record name 2-Bromo-5-chloro-3-nitropyridine
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Record name 2-Bromo-5-chloro-3-nitropyridine
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Synthesis routes and methods

Procedure details

To a stirred, ice bath cooled solution of HBr (48%, 214 mL, d=1.49, 1.89 mol) was added 2-amino-5-chloro-3-nitropyridine (2) (66.0 g, 376 mmol). The mixture was stirred until the internal temperature was less than 0° C., and then bromine (65 mL, d=3.102, 1.3 mol) was added dropwise. The resulting orange mixture was stirred at a temperature below 0° C. A solution of NaNO2 (91.3 g, 1.32 mol, used as received) in water (125 mL) was added slowly to the mixture so as to maintain the internal temperature below 0° C. The mixture was stirred for an additional 45 min at below 0° C., and then NaOH (139.3 g, 3.482 mol) in water (200 mL) was slowly added to the mixture to maintain the internal temperature below 20° C. The mixture was stirred at below 20° C. for an additional hour, and then gravity filtered. The recovered brown solid was dried at 25° C. under vacuum for 6 h. It was purified by recrystalization from 95% ethanol to obtain 103 as a yellow solid (46.0 g, 51.5%), mp 68°-73° C. (Lit., 75° C., Berrie et al., J. Chem. Soc. 2042 (1952)); 1H NMR (CDCl3): δ8.15 (d, J=2.1 Hz, 1H), 8,57 (d, J=2.1 Hz, 1H).
Name
Quantity
214 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Name
Quantity
91.3 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
139.3 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
51.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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